molecular formula C38H48CaN2O6 B001133 Mitiglinide calcium CAS No. 145525-41-3

Mitiglinide calcium

Cat. No. B001133
M. Wt: 668.9 g/mol
InChI Key: PMRVFZXOCRHXFE-FMEJWYFOSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Mitiglinide calcium synthesis involves a multistep chemical process starting from precursors such as dimethyl succinate and benzaldehyde, leading to the final product through reactions like Stobble condensation, hydrolyzation, and reduction. The process has been optimized to enhance yield and reduce production costs, making it suitable for industrial production. Various approaches have been developed over the years, including asymmetric synthesis and chemical split methods, to refine the synthesis process of Mitiglinide calcium (Z. Ling, 2009; Wang Canmin, 2015).

Molecular Structure Analysis

Mitiglinide calcium, chemically named as Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydroisoindole-2-ylcarbonyl)-propionate] dehydrate, exhibits a specific molecular structure conducive to its biological activity. The structural integrity and isomeric purity of Mitiglinide calcium are critical for its efficacy and safety. Advanced chromatographic and spectroscopic techniques have been employed to analyze and confirm the molecular structure and to quantify isomeric and related substance impurities, ensuring the pharmaceutical quality of Mitiglinide calcium (Liu Han-qing, 2007).

Chemical Reactions and Properties

Mitiglinide calcium's chemical properties allow for its interaction with biological molecules, particularly in the context of stimulating insulin secretion. It is thought to achieve its effects by closing the ATP-sensitive K(+) channels in pancreatic beta-cells, which leads to insulin release. This action is selective and does not significantly affect other types of K(ATP) channels, minimizing potential off-target effects. The compound's reactivity and stability under various conditions have been studied to optimize its pharmacological profile (K. Ojima et al., 2004).

Physical Properties Analysis

The physical properties of Mitiglinide calcium, including its solubility, melting point, and crystalline form, are crucial for its formulation into effective pharmaceutical products. These properties are carefully controlled and characterized to ensure consistency, stability, and bioavailability of the drug. High-performance liquid chromatography (HPLC) and other analytical methods are employed to assess these properties and ensure the quality of Mitiglinide calcium preparations (Huang Mutong et al., 2012).

Chemical Properties Analysis

Scientific Research Applications

Several studies highlight its effectiveness and safety in this context:

  • Mitiglinide calcium treatment significantly decreases plasma FGF-21 levels in type 2 diabetic patients, suggesting a role in the pathogenesis of the condition (Fan et al., 2012).

  • It has been shown to improve postprandial hyperglycemia in type II diabetes (Wang Canmin, 2015).

  • Mitiglinide calcium hydrate is identified as a new insulinotropic agent with rapid onset, effective in improving postprandial hyperglycemia in Type 2 diabetic patients (Ojima, Kiyono, & Kojima, 2004).

  • The tablet form of mitiglinide calcium has been found to have definite efficacy and high safety in treating newly diagnosed type 2 diabetes (Chen Yuhua, 2011).

Additionally, studies have focused on its pharmacokinetics, showing that mitiglinide calcium tablets maintain a steady-state plasma concentration in healthy volunteers without obvious accumulation in vivo (Shu, 2009). Furthermore, its pharmacokinetics fit the linear dynamic feature in the dosage range of 5 to 20 mg in Chinese healthy volunteers (Mao Li-jun, 2010).

Safety And Hazards

Mitiglinide is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Mitiglinide calcium dihydrate (MTG) is a novel insulinotropic meglitinide that particularly activates pancreatic beta cells through improved attraction and, hence, fewer side effects as compared to previous meglitinides . It addresses post-meal hyperglycemia and develops glucose regulation in the body .

properties

IUPAC Name

calcium;(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H25NO3.Ca/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);/q;;+2/p-2/t2*15-,16+,17-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRVFZXOCRHXFE-FMEJWYFOSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48CaN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872410
Record name Mitiglinide calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mitiglinide calcium

CAS RN

145525-41-3, 207844-01-7
Record name Mitiglinide calcium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145525413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitiglinide calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Benzyl-4-oxo-4-(cis-perhydroisoindol-2-yl)butyric acid calcium salt dehydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-isoindole-2-butanoic acid, octahydro-γ-oxo-α-(phenylmethyl)-, (αS,3aR,7aS)-, calcium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MITIGLINIDE CALCIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5WOR98G68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mitiglinide calcium
Reactant of Route 2
Reactant of Route 2
Mitiglinide calcium
Reactant of Route 3
Reactant of Route 3
Mitiglinide calcium
Reactant of Route 4
Mitiglinide calcium
Reactant of Route 5
Mitiglinide calcium
Reactant of Route 6
Mitiglinide calcium

Citations

For This Compound
201
Citations
LA Sorbera, PA Leeson, RM Castaner… - Drugs of the …, 2000 - access.portico.org
Diabetes mellitus is a group of complex heterogenous diseases resulting from defects in insulin secretion and/or action that are characterized by chronic hyperglycemia and …
Number of citations: 14 access.portico.org
DBED Mahmoud, MH Shukr, AN ElMeshad - AAPS PharmSciTech, 2018 - Springer
… Thus, microsponges of the novel short half-life mitiglinide calcium (MTG) were formulated using Quasi-emulsion solvent diffusion method, employing Eudragit RS100, ethyl cellulose, …
Number of citations: 25 link.springer.com
DB Mahmoud, MH Shukr, AN ElMeshad - Journal of Pharmaceutical …, 2019 - Elsevier
… These systems are unsuitable for poorly water-soluble drugs such as the novel antidiabetic drug mitiglinide calcium (MTG). Thus, our goal was to assess the possibility of using …
Number of citations: 19 www.sciencedirect.com
T Arao, Y Okada, K Torimoto, K Sugai, T Otsuka… - Journal of …, 2017 - jstage.jst.go.jp
We analyzed the effects of 100 mg/day sitagliptin and a switch to mitiglinide calcium hydrate/voglibose compound tablets (MIT/VOG) in patients with type 2 diabetes mellitus (T2DM) …
Number of citations: 8 www.jstage.jst.go.jp
K Sireesha - 2012 - search.proquest.com
… weighing 100 mg of standard Mitiglinide calcium hydrate in 100 ml … Mitiglinide calcium hydrate was found to be 2.38 µg/ml and 7.22 µg/ml, respectively. Recovery of Mitiglinide calcium …
Number of citations: 0 search.proquest.com
W Miaomiao, LI Hanghang, JIA Lili… - Journal of Hebei …, 2023 - xbzrb.hbu.edu.cn
Abstract: Mitiglinide calcium (MTG) is a drug for the treatment of type Ⅱ diabetes, which has the advantages of quick action and high safety. However, its low solubility in water limits the …
Number of citations: 0 xbzrb.hbu.edu.cn
K Ojima, Y Kiyono, M Kojima - Nihon Yakurigaku zasshi. Folia …, 2004 - europepmc.org
Mitiglinide calcium hydrate (mitiglinide, Glufast) is a new insulinotropic agent of the glinide class with rapid onset. Mitiglinide is thought to stimulate insulin secretion by closing the ATP-…
Number of citations: 19 europepmc.org
JA Jung, K Kaku, JH Kim, JR Kim, JW Ko, SY Lee… - Advances in …, 2013 - Springer
Introduction The aim of this research was to compare the pharmacodynamics of the combination of mitiglinide and sitagliptin to that of each agent alone in Korean patients with type 2 …
Number of citations: 15 link.springer.com
K Kaku, N Inagaki, N Kobayashi - Diabetes Therapy, 2014 - Springer
… The present study evaluated the long-term efficacy and safety of adding mitiglinide (mitiglinide calcium hydrate (Glufast ® tablets; Kissei Pharmaceutical Co. Ltd; Matsumoto, Japan) in …
Number of citations: 13 link.springer.com
K Kaku, S Tanaka, H Origasa, M Kikuchi… - Endocrine …, 2009 - jstage.jst.go.jp
… mitiglinide calcium hydrate (mitiglinide) is a new insulinotropic su receptor (sur) ligand, a benzylsuccinic acid derivative developed in Japan, which is a rapid-acting insulin …
Number of citations: 12 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.